molecular formula C8H14N4 B3394618 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro- CAS No. 55403-02-6

1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-

Cat. No. B3394618
CAS RN: 55403-02-6
M. Wt: 166.22 g/mol
InChI Key: IXQVRYFNGBGHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-], also known as 1,1’-(ethane-1,2-diyl)bis(1H-imidazole), is a chemical compound with the molecular formula C8H10N4 . It has a molecular weight of 162.19 .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-] has a melting point of 156.5-157.5 °C, a predicted boiling point of 437.3±28.0 °C, and a predicted density of 1.19±0.1 g/cm3 . It also has a predicted pKa of 7.18±0.10 .

Scientific Research Applications

1. Mercury Ion Partitioning

A study focused on a room temperature ionic liquid containing a bis-imidazolium cation with ethylene-glycol functionality, which showed an increased distribution ratio of mercury ions from aqueous solutions. This research suggests the potential of such compounds in selective ion partitioning, especially for mercury, and highlights the pH-dependent partitioning and stripping of mercury from ionic liquid/aqueous two-phase systems (Holbrey et al., 2003).

2. Magnetic Properties in Lanthanide Complexes

A study involving bis-bidentate imidazole-substituted nitronyl nitroxide biradicals and their lanthanide complexes revealed unique magnetic properties. These complexes exhibited interesting magnetic behaviors such as being considered isolated tri-spin and bi-spin systems. This research contributes to the understanding of magnetic interactions in lanthanide complexes (Xia et al., 2022).

3. Construction of Metal-Organic Frameworks

The use of imidazole-based compounds in the construction of novel metal–organic frameworks (MOFs) has been explored. These compounds, in combination with various metal ions, have resulted in MOFs with diverse structures like 1D chains and 3D networks. This study demonstrates the significant role of coordination modes and structural characteristics of imidazole-based ligands in MOF construction (Sun et al., 2010).

4. Synthesis of Thermoset Polyimidazole Amides

A research study found that compounds containing 1,1'-(α,ω-Alkanediyl)bis(imidazole) undergo addition reactions with aromatic isocyanates to form thermoset polymers. These poly(imidazole amide)s exhibit good thermal stability and mechanical properties, marking their potential in the synthesis of high-performance polymers (So, 1992).

5. Application in Bio-Imaging

The assembly of a luminescent Zn5 cluster using an imidazole-based compound has been applied in bio-imaging. This cluster displayed unique characteristics like high stability, low cytotoxicity, and pH-sensitive fluorescence, making it a sensitive and biocompatible fluorescent probe for detecting small tumors (Zeng et al., 2016).

properties

IUPAC Name

1-[2-(4,5-dihydroimidazol-1-yl)ethyl]-4,5-dihydroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-3-11(7-9-1)5-6-12-4-2-10-8-12/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQVRYFNGBGHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=N1)CCN2CCN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473042
Record name 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55403-02-6
Record name 1,1′-(1,2-Ethanediyl)bis[4,5-dihydro-1H-imidazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55403-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-
Reactant of Route 2
Reactant of Route 2
1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-
Reactant of Route 3
1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-
Reactant of Route 4
1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-
Reactant of Route 5
1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-
Reactant of Route 6
1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.